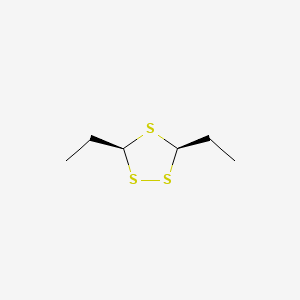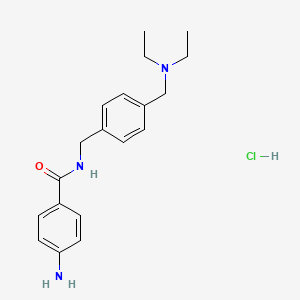
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19H26ClN3O and a molecular weight of 347.8822 . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common method includes the reaction of p-amino benzamide with p-((diethylamino)methyl)benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antiarrhythmic agent and in the treatment of certain cardiac conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a sodium channel blocker, inhibiting the influx of sodium ions through cell membranes. This action is particularly relevant in its use as an antiarrhythmic agent, where it helps to stabilize cardiac cell membranes and prevent abnormal heart rhythms .
Comparación Con Compuestos Similares
Similar Compounds
Procainamide: A structurally related compound used as an antiarrhythmic agent.
Lidocaine: Another sodium channel blocker with similar applications in medicine.
Quinidine: Used for its antiarrhythmic properties but with a different molecular structure.
Uniqueness
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sodium channel blocker makes it particularly valuable in the treatment of cardiac arrhythmias, distinguishing it from other similar compounds .
Propiedades
Número CAS |
84227-76-9 |
|---|---|
Fórmula molecular |
C19H26ClN3O |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
4-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-15(6-8-16)13-21-19(23)17-9-11-18(20)12-10-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H |
Clave InChI |
DPZXDYUMHJLTRO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


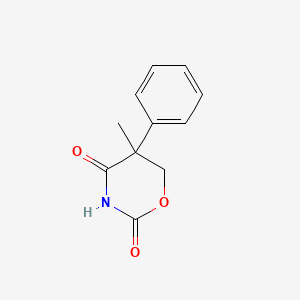
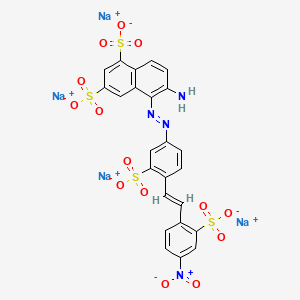
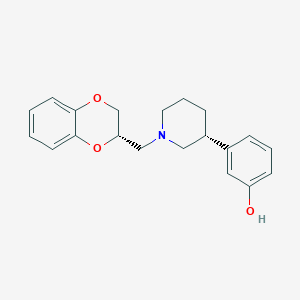
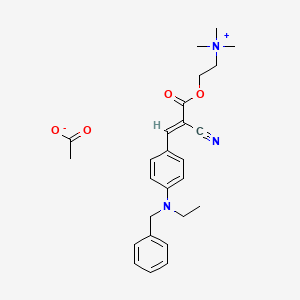
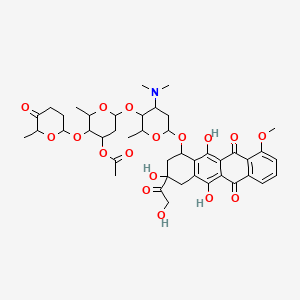
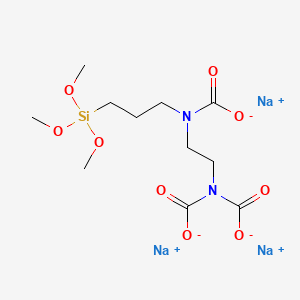
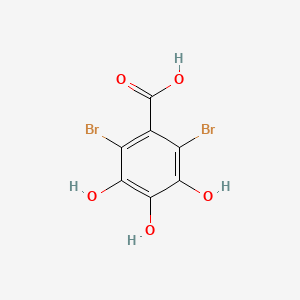
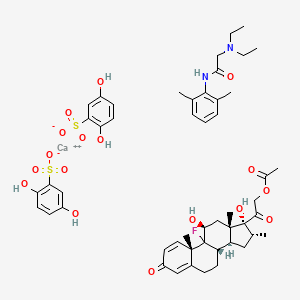
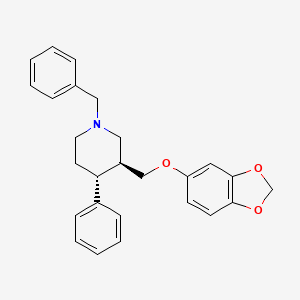
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
